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Compound of Interest

Compound Name: N-Formyl-dI-tryptophan

Cat. No.: B108355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Formyl-dl-tryptophan, a derivative of the essential amino acid tryptophan. The information
presented herein is intended to support research and development activities by providing key
analytical data and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for N-Formyl-dI-
tryptophan, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for 1H and 13C NMR of N-Formyl-dI-tryptophan are not
readily available in public spectral databases, theoretical calculations and data from closely
related structures, such as N-formyl tryptophan amide, provide expected chemical shift ranges.

[1]

Table 1: Predicted *H NMR Chemical Shifts for N-Formyl-dI-tryptophan
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Proton Predicted Chemical Shift (ppm)
Indole-NH 10.8-11.2

Formyl-H 8.0-8.2

Aromatic-H 70-78

a-CH 45-4.8

B-CH2 3.2-35

Amide-NH 8.2-85

Carboxyl-OH 12.0-13.0

Table 2: Predicted 3C NMR Chemical Shifts for N-Formyl-dI-tryptophan

Carbon Predicted Chemical Shift (ppm)
Carbonyl (Carboxyl) 173-176

Carbonyl (Formyl) 160 - 163

Aromatic-C 110 - 138

0-C 53 - 56

B-C 27 - 30

Infrared (IR) Spectroscopy

The IR spectrum of N-Formyl-dI-tryptophan is expected to show characteristic absorption
bands for its functional groups. The data presented is based on typical ranges for similar
molecules.

Table 3: Characteristic IR Absorption Bands for N-Formyl-dI-tryptophan
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Expected Absorption Range

Functional Group Vibrational Mode
(cm~)

O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)
N-H (Indole & Amide) Stretching 3200 - 3400

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=0 (Carboxylic Acid) Stretching 1700 - 1725

C=0 (Amide I) Stretching 1630 - 1680

N-H (Amide II) Bending 1510 - 1570

C=C (Aromatic) Stretching 1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of
N-Formyl-di-tryptophan is available.[2][3]

Table 4: Mass Spectrometry Data for N-Formyl-dI-tryptophan

Parameter Value Source
Molecular Formula C12H12N203 PubChem][2]
Molecular Weight 232.23 g/mol PubChem][2]

Major Fragment lons (m/z)

Top Peak 130 PubChem][3]
2nd Highest Peak 131 PubChem|[3]
3rd Highest Peak 232 (Molecular lon) PubChem][3]

Experimental Protocols
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Detailed experimental protocols for the acquisition of spectroscopic data for N-Formyl-di-
tryptophan are not explicitly published. However, the following sections provide generalized
methodologies based on standard practices for similar compounds.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of N-Formyl-dI-tryptophan in 0.5-0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds, Methanol-da).

e Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift
referencing.

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (*H NMR):
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.
e Acquisition Parameters:

o Spectral Width: ~16 ppm

o Number of Scans: 16-64

o Relaxation Delay: 1-2 s
Instrumentation and Parameters (33C NMR):
e Spectrometer: 100 MHz or higher corresponding 3C frequency.
o Pulse Program: Proton-decoupled single-pulse sequence.
e Acquisition Parameters:

o Spectral Width: ~200 ppm
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o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of N-Formyl-dl-tryptophan with approximately 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation and Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cm

o Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

« Derivatization may be required to increase the volatility of the analyte. A common method is
silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

o Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl

acetate).
Instrumentation and Parameters:

o System: Gas Chromatograph coupled to a Mass Spectrometer.
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e GC Conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Injector Temperature: 250-280 °C.

o Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and
ramping up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o lon Source Temperature: 230 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of N-
Formyl-dl-tryptophan.
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A generalized workflow for the spectroscopic analysis of N-Formyl-dI-tryptophan.

As no specific signaling pathways involving N-Formyl-di-tryptophan were identified in the
literature, a logical relationship diagram illustrating a potential drug discovery and development
process where this compound could be relevant is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-Formyl-dI-tryptophan: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108355#spectroscopic-data-nmr-ir-ms-of-n-formyl-dl-
tryptophan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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